Azetidin-1-yl(5-methylisoxazol-3-yl)methanone
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Overview
Description
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is a compound that features both azetidine and isoxazole rings. Azetidine is a four-membered nitrogen-containing heterocycle known for its ring strain and unique reactivity, while isoxazole is a five-membered ring containing one oxygen and one nitrogen atom. The combination of these two rings in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(5-methylisoxazol-3-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the isoxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized through the cyclization of β-amino alcohols or β-amino acids using dehydrating agents . The isoxazole ring can be introduced via cycloaddition reactions involving nitrile oxides and alkenes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the cyclization and coupling reactions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the azetidine or isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of azetidin-1-yl(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the isoxazole ring’s electronic properties contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, which is known for its biological activity.
Isoxazole derivatives: Compounds like 3,5-dimethylisoxazole, which exhibit various biological activities and are used in medicinal chemistry.
Uniqueness
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is unique due to the combination of azetidine and isoxazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique reactivity and potential biological activities set it apart from other similar compounds.
Biological Activity
Azetidin-1-yl(5-methylisoxazol-3-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Azetidine Ring : A four-membered saturated heterocycle containing one nitrogen atom.
- Methanone Group : Contributes to the reactivity of the compound.
- 5-Methylisoxazole Moiety : A five-membered heterocycle containing nitrogen and oxygen, known for its biological activity.
These structural elements are believed to enhance the compound's interaction with biological targets, contributing to its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism of action involves:
- Binding Affinity : The compound exhibits selective binding to certain enzymes and receptors, which is crucial for its therapeutic effects.
- Cellular Uptake : The azetidine ring's strain may facilitate cellular uptake, enhancing bioavailability.
- Signal Transduction Pathways : The compound may modulate various signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:
- In vitro assays demonstrated that azetidin derivatives can inhibit the growth of breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with varying potency, often linked to their ability to inhibit the STAT3 signaling pathway .
Compound | Cell Line | IC50 (μM) | Activity |
---|---|---|---|
Azetidin Derivative 1 | MDA-MB-231 | 0.79 | STAT3 Inhibitor |
Azetidin Derivative 2 | MDA-MB-468 | 2.1 | Moderate Activity |
Antimicrobial Properties
The presence of the isoxazole moiety is often associated with antimicrobial activity. Preliminary studies suggest that azetidin derivatives may exhibit significant antibacterial and antifungal properties, although specific data on this compound remains limited.
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation, potentially making them candidates for treating inflammatory diseases. The structural features of azetidin compounds may enhance their interactions with inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of azetidin derivatives:
- Cancer Cell Proliferation Study :
- Antimicrobial Screening :
Properties
IUPAC Name |
azetidin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-7(9-12-6)8(11)10-3-2-4-10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFHEVNUVMCKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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